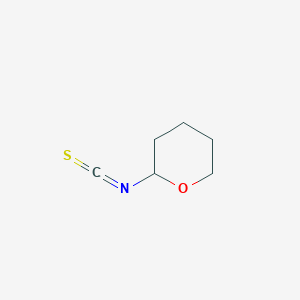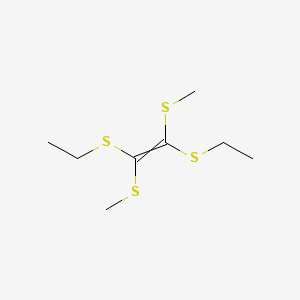
1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene is an organic compound characterized by the presence of both ethylsulfanyl and methylsulfanyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene typically involves the reaction of ethylsulfanyl and methylsulfanyl precursors with an ethene derivative. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfides.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler sulfides.
Scientific Research Applications
1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to undergo various chemical reactions, which can alter its structure and function. Specific molecular targets and pathways may include enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(phenylsulfonyl)ethylene: Another compound with sulfonyl groups attached to an ethene backbone.
2-Bis(methylthio)methylene malononitrile: Contains methylthio groups and is used in similar applications.
Uniqueness
1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
94658-49-8 |
|---|---|
Molecular Formula |
C8H16S4 |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
1,2-bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene |
InChI |
InChI=1S/C8H16S4/c1-5-11-7(9-3)8(10-4)12-6-2/h5-6H2,1-4H3 |
InChI Key |
BHNPHIAZCQOLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(SC)SCC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


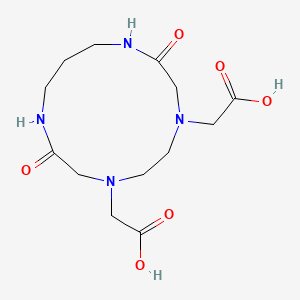

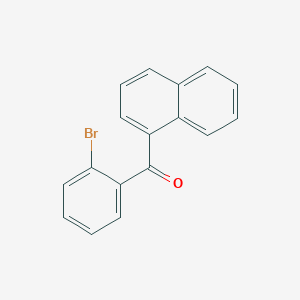
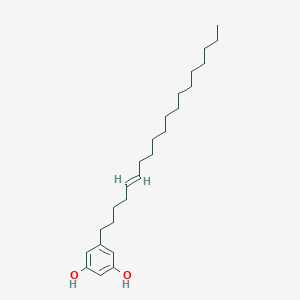


![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
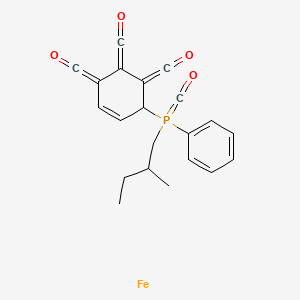


![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
